Evidence Item 1: MT2/MT1 Receptor Subtype Selectivity – 4-P-PDOT vs. Luzindole, K185, and 4P-ADOT
4-P-PDOT demonstrates the highest MT2/MT1 selectivity ratio among commonly used melatonin receptor antagonists. In head-to-head binding assays using membrane preparations from NIH3T3 cells stably expressing human recombinant receptors, 4-P-PDOT exhibited ~22,000-fold selectivity for MT2 over MT1 [1]. In independent BindingDB-curated assays, 4-P-PDOT showed Ki = 0.0158 nM at MT2 vs. Ki = 105 nM at MT1, yielding ~6,645-fold selectivity [2]. By contrast, luzindole achieves only ~15.5-fold selectivity (Ki MT2 = 10.2 nM; Ki MT1 = 158 nM) [3], K185 achieves 140-fold selectivity [4], and 4P-ADOT achieves ~330-fold selectivity [5]. The >300-fold selectivity threshold consistently reported across multiple independent assay systems establishes 4-P-PDOT as the most MT2-discriminative pharmacological tool available.
| Evidence Dimension | MT2/MT1 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | 4-P-PDOT: MT2/MT1 selectivity ~22,000-fold (NIH3T3 membranes); Ki MT2 = 0.0158 nM, Ki MT1 = 105 nM (BindingDB, ChEMBL-curated) |
| Comparator Or Baseline | Luzindole: ~15.5-fold (Ki MT2 = 10.2 nM, Ki MT1 = 158 nM); K185: 140-fold; 4P-ADOT: ~330-fold |
| Quantified Difference | 4-P-PDOT is ~1,420-fold more selective than luzindole, ~157-fold more selective than K185, and ~67-fold more selective than 4P-ADOT |
| Conditions | Radioligand competition binding assays using 2-[125I]iodomelatonin on human recombinant MT1 and MT2 receptors expressed in NIH3T3 cells (Dubocovich et al., 1997; ChEMBL/BindingDB curated data) |
Why This Matters
Superior MT2/MT1 selectivity directly reduces the confounding influence of MT1 receptor engagement, enabling unambiguous attribution of melatonin-mediated physiological responses to the MT2 subtype—critical for target validation studies and for avoiding misinterpretation in publications employing pharmacological dissection strategies.
- [1] Dubocovich ML, et al. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. Naunyn Schmiedebergs Arch Pharmacol. 1997 (PMID: 9089668). 4P-PDOT ~22,000-fold MT2/MT1 selectivity. View Source
- [2] BindingDB BDBM50240440. 4-P-PDOT Ki: 0.0158 nM (MT2), 105 nM (MT1) in NIH3T3 cells. Curated by ChEMBL. View Source
- [3] MedChemExpress. Luzindole Ki values: MT2 = 10.2 nM, MT1 = 158 nM. View Source
- [4] Sugden D, et al. Design of subtype selective melatonin receptor agonists and antagonists. Reprod Nutr Dev. 1999;39(3):335-344. K185 is 140-fold selective for MT2. PMID: 10420436. View Source
- [5] ScienceDirect/Elsevier. Melatonin mediates two distinct responses in vascular smooth muscle. 1998. 4P-ADOT MT2/MT1 affinity ratio = 330. View Source
